4-Methoxy-2,3,5-trimethylbenzaldehyde

Catalog No.
S3093317
CAS No.
59453-56-4
M.F
C11H14O2
M. Wt
178.231
Availability
In Stock
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4-Methoxy-2,3,5-trimethylbenzaldehyde

CAS Number

59453-56-4

Product Name

4-Methoxy-2,3,5-trimethylbenzaldehyde

IUPAC Name

4-methoxy-2,3,5-trimethylbenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.231

InChI

InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3

InChI Key

RMFKBXSYAGJVQR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C)C)C=O

solubility

not available

Comprehensive Summary of the Application

Methods of Application or Experimental Procedures

The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal’s structure was analyzed using single crystal X-ray diffraction (XRD) and powder XRD . The presence of various functional groups in the crystal was identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the crystal were analyzed by UV–Vis-NIR studies . The thermal properties were investigated using TG/DTA analyses . The dielectric properties were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz using an Agilent LCR meter . The nonlinear optical properties were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

Summary of Results or Outcomes

The XRD analyses showed that the grown crystal belongs to an orthorhombic crystal system . The optical studies revealed a high-intensity emission peak around 599 nm . The thermal analyses were used to calculate the kinetic and thermodynamic parameters like the activation energy (E), frequency factor (Z), enthalpy (ΔH*), entropy (ΔS*), and Gibbs free energy (ΔG*) .

Comprehensive Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Summary of Results or Outcomes

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Comprehensive Summary of the Application

4-Methoxy-2,3,5-trimethylbenzaldehyde is a chemical compound with the formula C11H14O2 . It’s used in chemical synthesis

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for this compound would depend on the specific synthesis or reaction it’s being used in. Typically, it would be used as a reagent or starting material in a chemical reaction .

Summary of Results or Outcomes

The results or outcomes would also depend on the specific synthesis or reaction. In general, this compound could be used to synthesize a variety of other compounds .

4-Methoxy-2,3,5-trimethylbenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and CAS number 54344-92-2, is an aromatic aldehyde characterized by a methoxy group and three methyl groups attached to a benzene ring. This compound appears as a white to light yellow solid and has a melting point ranging from 63.0 to 68.0 °C . It is primarily utilized in organic synthesis as an important intermediate compound, particularly in the production of various pharmaceuticals and agrochemicals .

Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in aldol reactions.
  • Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride .

Several methods exist for synthesizing 4-methoxy-2,3,5-trimethylbenzaldehyde:

  • Methylation of Anisaldehyde: Starting from anisaldehyde, methylation can introduce additional methyl groups at the 2 and 3 positions.
  • Friedel-Crafts Acylation: This method involves the acylation of toluene derivatives using acyl chlorides in the presence of a Lewis acid catalyst.
  • Oxidative Methylation: Utilizing methylating agents followed by oxidation can also yield this compound from simpler precursors .

4-Methoxy-2,3,5-trimethylbenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.
  • Research: Used as a reagent in chemical research for synthesizing complex organic molecules .

Interaction studies involving 4-methoxy-2,3,5-trimethylbenzaldehyde typically focus on its metabolic pathways and potential effects on enzyme activity. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2. This inhibition can influence drug metabolism and efficacy . Further studies are needed to fully understand its interactions within biological systems.

Several compounds share structural similarities with 4-methoxy-2,3,5-trimethylbenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Methoxy-2,6-dimethylbenzaldehyde19447-00-80.98
4-Methoxy-2,5-dimethylbenzaldehyde6745-75-10.98
4-Methoxy-2-methylbenzaldehyde52289-54-00.95
5-Methoxy-2-methylbenzaldehyde56724-09-50.95

Uniqueness

The uniqueness of 4-methoxy-2,3,5-trimethylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring which influences its reactivity and biological activity compared to its analogs. The presence of three methyl groups alongside a methoxy group distinguishes it from other similar compounds that may have different substitution patterns or fewer methyl groups.

Classical Synthetic Routes

Formylation Strategies for Aldehyde Group Formation

The aldehyde functionality is introduced via formylation of the aromatic ring. Classical methods include the Rieche formylation, which employs dichloromethyl methyl ether (Cl2CHOMe) in the presence of Lewis acids like titanium tetrachloride [3]. This electrophilic substitution reaction proceeds via the generation of a formyl cation (HCO+), which attacks the activated aromatic ring. For 4-methoxy-2,3,5-trimethylbenzaldehyde, pre-activation of the ring using directing groups such as methoxy ensures precise formylation at the ortho position relative to existing substituents [1].

Alternative routes involve lithiation followed by quenching with dimethylformamide (DMF). For instance, deprotonation of 2,3,5-trimethylanisole using n-butyllithium generates a benzylic lithium intermediate, which reacts with DMF to yield the aldehyde after hydrolysis [3]. While effective, this method requires stringent anhydrous conditions and low temperatures (−78°C), limiting its scalability.

Methyl Group Introduction Techniques

Methyl groups at positions 2, 3, and 5 are introduced sequentially via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Friedel-Crafts reactions using methyl chloride and aluminum chloride catalysts enable electrophilic methylation, though over-alkylation must be controlled through stoichiometric modulation [1]. Alternatively, Ullmann coupling with methyl iodide and copper catalysts offers improved regiocontrol, particularly for sterically hindered positions [1].

Protecting group strategies are often employed to avoid cross-reactivity. For example, temporary protection of the aldehyde group as an acetal allows methylation of the ring without side reactions. Subsequent deprotection under acidic conditions regenerates the aldehyde functionality [1].

Modern Synthetic Approaches

Vilsmeier-Haack Reaction Applications

The Vilsmeier-Haack reaction, utilizing phosphoryl chloride (POCl3) and DMF, has been adapted for formylation of electron-rich aromatic systems. In the synthesis of 4-methoxy-2,3,5-trimethylbenzaldehyde, this method achieves higher yields (70–80%) compared to classical Rieche formylation, as the Vilsmeier reagent (Cl2PO-NMe2) selectively targets the activated ring position [3]. Recent optimizations involve microwave irradiation to reduce reaction times from hours to minutes while maintaining selectivity [3].

Transition Metal-Catalyzed Pathways

Palladium-catalyzed cross-couplings enable late-stage functionalization. Suzuki-Miyaura coupling of boronic esters with pre-functionalized benzaldehyde derivatives allows modular introduction of methyl groups. For instance, coupling of 4-methoxy-2-methylbenzaldehyde boronic ester with methyl-substituted aryl halides under palladium catalysis installs the remaining methyl groups with minimal byproducts [1]. Nickel-catalyzed C–H methylation using methyl halides has also shown promise, though substrate scope remains limited to activated arenes [1].

Green Chemistry Approaches

Ultrasound-assisted synthesis reduces energy consumption and improves yields by enhancing mass transfer. In one protocol, O-alkylation of vanillin derivatives with benzyl chloride under ultrasonic irradiation (20 kHz, 120 W) achieved 95% conversion in 2 hours, compared to 8 hours conventionally [2]. Solvent-free conditions using ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) further align with green chemistry principles, eliminating volatile organic solvents [1].

Catalytic systems leveraging CO2 as a C1 source have emerged for formylation. A heterogeneous metal-organic framework (DUT-5-CoH) catalyzes the N-formylation of amines using CO2 and phenylsilane, a method adaptable to aromatic aldehyde synthesis [5]. This approach minimizes waste and avoids toxic formylation agents.

Industrial Scale Synthesis Optimization

Process Engineering Considerations

Continuous-flow reactors outperform batch systems in large-scale production by improving heat and mass transfer. A patented one-pot process for 4-methoxy-2,3,5-trimethylbenzaldehyde integrates methylation, formylation, and purification steps in a tubular reactor, reducing processing time by 40% [1]. In-line analytics, such as Raman spectroscopy, enable real-time monitoring of intermediate concentrations, ensuring consistent product quality.

Economic Feasibility Analysis

Raw material costs dominate production expenses. Sourcing inexpensive methylating agents (e.g., methyl chloride instead of dimethyl sulfate) lowers costs by ~15%, though necessitates corrosion-resistant equipment [1]. Catalytic recycling, demonstrated in the reuse of DUT-5-CoH for over 10 cycles without activity loss, further enhances cost-effectiveness [5]. A 2025 techno-economic assessment estimates a minimum selling price of $120/kg for commercial-scale production, competitive with analogous benzaldehyde derivatives [1].

Scalability Challenges and Solutions

Exothermic reactions pose safety risks during scale-up. Adiabatic calorimetry studies reveal that methylation steps release 150 kJ/kg of heat, requiring jacketed reactors with precise temperature control [1]. Purification of the final product via fractional distillation is complicated by the similar boiling points of intermediates (e.g., 4-methoxy-2,3,5-trimethylbenzaldehyde boils at 285°C, vs. 278°C for byproducts). Simulated moving bed (SMB) chromatography resolves this, achieving 99.5% purity at throughputs of 500 kg/day [1].

Table 1: Comparison of Formylation Methods for 4-Methoxy-2,3,5-trimethylbenzaldehyde

MethodYield (%)Reaction TimeKey Advantage
Rieche Formylation [3]656 hHigh selectivity
Vilsmeier-Haack [3]783 hMicrowave compatibility
CO2-Based [5]7020 hGreen chemistry alignment

Effect of Methoxy and Methyl Groups on Reactivity

The presence of methoxy and methyl substituents on the benzaldehyde ring significantly influences the reactivity toward electrophilic aromatic substitution reactions. The methoxy group at the 4-position acts as a strong electron-donating group through resonance effects, dramatically increasing the electron density on the aromatic ring . This electronic enhancement makes the compound approximately 10,000 times more reactive toward electrophilic substitution compared to unsubstituted benzaldehyde [2].

The methoxy group's electron-donating capability arises from the oxygen atom's lone pair electrons, which can delocalize into the aromatic π-system through resonance. This delocalization creates increased electron density at the ortho and para positions relative to the methoxy group, making these sites particularly susceptible to electrophilic attack [3] [4]. The resonance structures show that the methoxy group can donate electron density through π-conjugation, resulting in partial negative charges at specific ring positions.

The three methyl groups at positions 2, 3, and 5 also contribute to the overall electron-donating character of the molecule, though their effect is significantly weaker than the methoxy group. Methyl groups act as weak electron-donating groups through inductive effects, providing electrons via σ-bonds [5] [6]. These alkyl substituents exhibit a moderate activating effect, enhancing the reactivity of the aromatic ring toward electrophilic substitution reactions through hyperconjugation and inductive electron donation.

The combined effect of methoxy and methyl groups creates a highly activated aromatic system. The methoxy group's resonance donation dominates the electronic properties, while the methyl groups provide additional activation through inductive effects. This synergistic combination results in a compound that is exceptionally reactive toward electrophilic aromatic substitution reactions [7].

Regioselectivity Patterns

The regioselectivity patterns in electrophilic aromatic substitution reactions of 4-methoxy-2,3,5-trimethylbenzaldehyde are determined by the directing effects of the substituents already present on the aromatic ring. The methoxy group at the 4-position is a strong ortho/para director, significantly influencing the site of electrophilic attack [3] [4].

In the presence of multiple substituents, the methoxy group's directing effect generally dominates over the weaker directing effects of the methyl groups. The methoxy group directs incoming electrophiles to the ortho and para positions relative to its own position. Given the substitution pattern of 4-methoxy-2,3,5-trimethylbenzaldehyde, the remaining available positions for electrophilic substitution are limited due to the extensive substitution already present [8].

The regioselectivity is also influenced by steric factors. The three methyl groups create significant steric hindrance around the aromatic ring, which can affect the approach of bulky electrophiles. This steric environment may favor substitution at less hindered positions, even if electronic effects would normally direct the reaction elsewhere [9].

The aldehyde group at the 1-position acts as a meta-directing, deactivating group. However, its influence is largely overshadowed by the strong activating and directing effects of the methoxy group. The competition between these directing effects results in regioselectivity patterns that favor positions activated by the methoxy group rather than those directed by the aldehyde [10] [11].

When multiple directing groups are present, the strongest activating group typically controls the regioselectivity. In this case, the methoxy group's powerful electron-donating ability and ortho/para directing nature makes it the dominant factor in determining where electrophilic substitution will occur [12].

Nucleophilic Addition Reactions

Aldehyde Group Transformations

The aldehyde functional group in 4-methoxy-2,3,5-trimethylbenzaldehyde exhibits characteristic reactivity toward nucleophilic addition reactions. The carbonyl carbon of the aldehyde group carries a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [13] [14].

The nucleophilic addition mechanism follows the standard two-step pattern common to carbonyl compounds. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This attack occurs from an angle of approximately 107° to the carbonyl plane, resulting in rehybridization of the carbonyl carbon from sp² to sp³ [14] [15].

The presence of the methoxy and methyl substituents on the aromatic ring affects the reactivity of the aldehyde group through electronic effects. The electron-donating substituents increase the electron density on the aromatic ring, which can influence the electrophilicity of the carbonyl carbon through conjugation effects. However, the aldehyde group remains highly reactive toward nucleophilic addition despite these electronic influences [16].

Common nucleophiles that react with the aldehyde group include hydride ions, carbanions, and neutral nucleophiles such as water and alcohols. The reaction with these nucleophiles can be either reversible or irreversible, depending on the basicity of the nucleophile and the stability of the resulting alkoxide intermediate [17].

The electronic environment created by the methoxy and methyl substituents can also affect the stereochemistry of nucleophilic addition reactions. If the nucleophile creates a new stereogenic center, the bulky substituents may influence the facial selectivity of the attack, potentially leading to diastereomeric products [14].

Condensation Reaction Mechanisms

4-Methoxy-2,3,5-trimethylbenzaldehyde participates in various condensation reactions that involve the aldehyde functional group. These reactions typically proceed through nucleophilic addition followed by elimination of water or other small molecules [18] [19].

The Knoevenagel condensation represents a particularly important class of reactions for this compound. In this reaction, the aldehyde group condenses with compounds containing active methylene groups in the presence of base catalysts. The reaction proceeds through nucleophilic addition of the methylene compound to the carbonyl carbon, followed by elimination of water to form an alkene product [18].

The aldol condensation is another significant reaction pathway, where the aldehyde can react with enolate ions or enol forms of other carbonyl compounds. The reaction involves nucleophilic addition of the enolate to the carbonyl carbon, followed by dehydration to form an α,β-unsaturated carbonyl compound [18].

The Wittig reaction provides another important condensation pathway, where the aldehyde reacts with phosphonium ylides to form alkenes. This reaction proceeds through nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate that subsequently eliminates triphenylphosphine oxide [17].

The electronic effects of the methoxy and methyl substituents can influence the reactivity of these condensation reactions. The electron-donating groups may affect the electrophilicity of the carbonyl carbon, potentially altering the reaction rate and selectivity. Additionally, steric effects from the bulky substituents may influence the approach of larger nucleophiles [19].

Oxidation and Reduction Pathways

The oxidation pathways of 4-methoxy-2,3,5-trimethylbenzaldehyde primarily involve transformation of the aldehyde functional group to carboxylic acid derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and various metal-based catalysts [21].

Potassium permanganate oxidation converts the aldehyde group to a carboxylic acid through a mechanism involving multiple electron transfers. The reaction proceeds through formation of intermediate species that ultimately lead to the carboxylic acid product while maintaining the integrity of the aromatic ring and its substituents .

Chromium-based oxidizing agents, such as chromium trioxide and dichromate salts, provide alternative oxidation pathways. These reagents can selectively oxidize the aldehyde group to the corresponding carboxylic acid without affecting the methoxy and methyl substituents on the aromatic ring [21].

The reduction pathways of 4-methoxy-2,3,5-trimethylbenzaldehyde involve conversion of the aldehyde group to the corresponding primary alcohol. Sodium borohydride represents the most common reducing agent for this transformation, providing a mild and selective reduction method [22].

The sodium borohydride reduction proceeds through nucleophilic addition of hydride ion to the carbonyl carbon, followed by protonation to yield the primary alcohol. This reaction is highly selective for the aldehyde group and does not affect the aromatic substituents [22].

Lithium aluminum hydride provides a more powerful reducing agent that can also convert the aldehyde to the primary alcohol. However, this reagent requires more stringent reaction conditions and may potentially affect other functional groups if present [22].

The Cannizzaro reaction represents a unique oxidation-reduction pathway that can occur with aldehydes lacking α-hydrogen atoms. In this reaction, one aldehyde molecule is oxidized to a carboxylic acid while another is reduced to an alcohol, proceeding through a hydride transfer mechanism [23] [24].

Computational Studies on Reaction Energy Profiles

Computational studies using density functional theory (DFT) have provided valuable insights into the reaction mechanisms and energy profiles of 4-methoxy-2,3,5-trimethylbenzaldehyde. These calculations typically employ the B3LYP functional with basis sets such as 6-31G+(d,p) to optimize molecular geometries and calculate electronic properties [25] [26].

The optimized geometry calculations reveal that the compound adopts a planar conformation for the aromatic ring with the aldehyde group coplanar to the ring system. The methoxy and methyl substituents adopt orientations that minimize steric interactions while maximizing electronic stabilization through resonance and inductive effects [26].

Frontier molecular orbital analysis shows the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the methoxy-substituted aromatic ring, reflecting the electron-donating nature of the methoxy group, while the LUMO shows significant density on the carbonyl carbon of the aldehyde group [25] [27].

Time-dependent DFT calculations predict electronic excitation energies and UV-visible absorption spectra. The calculations typically show π→π* transitions in the 300-400 nm range, consistent with the extended conjugation system created by the methoxy group and aromatic ring [25] [28].

Natural bond orbital (NBO) analysis provides insights into the electron distribution and bonding characteristics. These calculations reveal the extent of electron delocalization from the methoxy group into the aromatic π-system and quantify the charge distribution throughout the molecule [25].

Molecular electrostatic potential (MEP) calculations identify regions of high and low electron density, helping to predict sites of electrophilic and nucleophilic attack. These calculations typically show negative potential regions around the methoxy oxygen and positive potential regions at the carbonyl carbon [25].

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data. The calculations typically predict C=O stretching frequencies around 1680 cm⁻¹ for the aldehyde group, with various C-H and aromatic stretching modes at higher frequencies [26].

Reaction pathway calculations have been performed to determine activation energies and transition state structures for various chemical transformations. These studies provide quantitative information about reaction barriers and help identify the most favorable reaction pathways [29] [30].

Energy profile calculations for electrophilic aromatic substitution reactions show that the methoxy group significantly lowers the activation energy for electrophilic attack at ortho and para positions. The calculations reveal that the stabilization of the carbocation intermediate is the primary factor governing the enhanced reactivity [30].

Solvent effects can be incorporated into computational studies using polarizable continuum models (PCM) to simulate the influence of different solvents on reaction energetics. These calculations help predict how reaction rates and selectivities might change in different solvent environments [28].

XLogP3

2.4

Dates

Last modified: 08-18-2023

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